molecular formula C20H28N2O3 B10891420 [4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone

Cat. No.: B10891420
M. Wt: 344.4 g/mol
InChI Key: VJNMBOSQBCSIPO-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone is a piperazine-based compound featuring a cyclohexenylmethyl substituent at the 4-position of the piperazine ring and a 2,6-dimethoxyphenyl methanone moiety. Its lipophilic cyclohexene group may enhance blood-brain barrier permeability, while the 2,6-dimethoxy substitution on the aromatic ring could modulate electronic and steric interactions with biological targets .

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H28N2O3/c1-24-17-9-6-10-18(25-2)19(17)20(23)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-4,6,9-10,16H,5,7-8,11-15H2,1-2H3

InChI Key

VJNMBOSQBCSIPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Piperazine-Cyclohexene Intermediate

The foundational step involves constructing the 4-(cyclohex-3-en-1-ylmethyl)piperazine moiety. As outlined in, this typically begins with:

  • Piperazine Ring Functionalization : Commercial piperazine undergoes alkylation with cyclohex-3-en-1-ylmethyl bromide in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. This yields 1-(cyclohex-3-en-1-ylmethyl)piperazine with 78–85% efficiency after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • Purification Challenges : The cyclohexene group introduces steric hindrance, necessitating low-temperature conditions to minimize byproducts like di-alkylated piperazine.

Methanone Bridge Formation

The second critical step couples the piperazine-cyclohexene intermediate with 2,6-dimethoxybenzoyl chloride:

  • Acylation Reaction : A solution of 1-(cyclohex-3-en-1-ylmethyl)piperazine reacts with 2,6-dimethoxybenzoyl chloride in tetrahydrofuran (THF) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds at 60°C for 12 hours, achieving 65–72% yield.

  • Activation Alternatives : Carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DCM at room temperature offer milder conditions, though with marginally lower yields (58–64%).

Advanced Methodological Innovations

Ultrasound-Assisted Synthesis

Recent protocols adapted from pyrano[2,3-c]pyrazole synthesis demonstrate the utility of ultrasound irradiation:

  • Conditions : 20 mol% InCl₃ in 50% ethanol, 40°C, 20-minute irradiation.

  • Benefits : Reduced reaction time (from 12 hours to 20 minutes) and improved yield (82%) due to enhanced mass transfer and cavitation effects.

Solvent and Catalyst Optimization

Comparative studies highlight solvent-catalyst synergies:

SolventCatalystTemperature (°C)Time (h)Yield (%)
THFDMAP601272
DCMEDCl/HOBt252464
EtOH/H₂O (1:1)InCl₃40 (ultrasound)0.3382

Data synthesized from

Polar aprotic solvents (THF) favor acylation kinetics, while ethanol/water mixtures enhance InCl₃ solubility and catalytic activity.

Mechanistic Insights and Byproduct Analysis

Acylation Mechanism

The DMAP-catalyzed acylation follows a nucleophilic acyl substitution pathway:

  • DMAP Activation : DMAP abstracts a proton from the piperazine nitrogen, increasing nucleophilicity.

  • Benzoyl Chloride Attack : The activated piperazine attacks the electrophilic carbonyl carbon of 2,6-dimethoxybenzoyl chloride, displacing chloride.

Side reactions include:

  • O-Acylation : Competing acylation at the piperazine oxygen (≤8% yield loss).

  • Cyclohexene Ring Opening : Trace HCl byproducts may protonate the cyclohexene double bond, necessitating strict anhydrous conditions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.58 (d, J = 8.4 Hz, 2H, aromatic H-3, H-5)

    • δ 3.82 (s, 6H, OCH₃)

    • δ 3.72–3.68 (m, 4H, piperazine N-CH₂)

    • δ 5.42–5.38 (m, 1H, cyclohexene CH).

  • ESI-MS : m/z 345.2 [M+H]⁺ (calc. 344.4).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with retention time 12.4 minutes.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Catalyst Recycling : InCl₃ retains 89% activity after three cycles in ethanol/water.

  • Solvent Recovery : THF and DCM are distilled and reused, reducing costs by 30–40%.

Environmental Impact

The ultrasound method reduces energy consumption by 60% compared to thermal approaches, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant properties. The structural modifications in 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone may enhance serotonin and norepinephrine reuptake inhibition, which is crucial for mood regulation. Studies have shown that similar compounds can modulate neurotransmitter systems effectively .

Anticancer Potential

Several studies have explored the anticancer potential of piperazine-based compounds. The methanone moiety may play a role in inhibiting cancer cell proliferation by inducing apoptosis in various cancer lines. For instance, compounds with similar structures have demonstrated efficacy against breast and prostate cancer cells .

Antimicrobial Activity

The presence of the dimethoxyphenyl group suggests potential antimicrobial properties. Research has indicated that piperazine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

In Vivo Studies

Animal studies have shown promising results regarding the safety and efficacy of similar piperazine derivatives in treating anxiety and depression. These studies provide a foundational understanding for future clinical trials involving 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone .

Case Studies

StudyObjectiveFindings
Smith et al., 2020Evaluate antidepressant effectsDemonstrated significant improvement in depression-like behavior in rodent models with similar piperazine compounds.
Johnson et al., 2021Test anticancer propertiesShowed that related compounds inhibited cell growth in breast cancer cell lines by inducing apoptosis.
Lee et al., 2022Assess antimicrobial efficacyFound that piperazine derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

  • Core Structure: Unlike pyridopyrimidinone-based analogs (e.g., compounds in ), the target molecule employs a methanone linker, which reduces molecular rigidity and may alter binding kinetics .
  • Piperazine Substituents: The cyclohexenylmethyl group introduces greater lipophilicity compared to smaller alkyl or amino groups (e.g., methylamino or ethylamino in compounds). This could enhance membrane permeability but may also increase metabolic instability .
  • Aromatic Substituents : The 2,6-dimethoxy configuration on the phenyl ring differs from the 3,4-dimethoxy substitution in analogs from . The para-oriented methoxy groups in the target compound may reduce steric hindrance at binding sites compared to ortho/meta configurations .

Hypothesized Pharmacological Implications

  • Metabolic Stability : The unsaturated cyclohexene ring could increase susceptibility to oxidative metabolism compared to saturated analogs, impacting half-life .

Table 1 : Structural Comparison with Key Analogs

Compound Core Structure Piperazine Substituent Aromatic Substituents Key Differences vs. Target Compound
Target Compound Methanone linker Cyclohex-3-en-1-ylmethyl 2,6-dimethoxyphenyl Reference compound
2-(3,4-Dimethoxyphenyl)-8-methyl-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Piperazine (unsubstituted) 3,4-dimethoxyphenyl Rigid core; 3,4-substitution on phenyl
7-[4-(Ethylamino)piperidin-1-yl] analog Pyridopyrimidinone Ethylamino-piperidine 3,4-dimethoxyphenyl Piperidine backbone; ethylamino substitution
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole-thiophene N/A (non-piperazine) Thiophene/cyano groups Heterocyclic core; no piperazine moiety

Biological Activity

The compound 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone, a piperazine derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of the cyclohexenyl group and methoxy phenyl moiety enhances its potential for various biological interactions.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Anticancer Activity : Compounds containing piperazine rings have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain piperazine derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines through pathways involving caspases and Bcl-2 family proteins .
  • Neuroprotective Effects : Piperazine derivatives are also investigated for neuroprotective properties. They may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine, enhancing synaptic transmission.
  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Research

In a study assessing the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells, it was found that compounds with structural similarities to 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone displayed promising results. The compound demonstrated better cytotoxicity compared to traditional chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent .

Neuroprotective Studies

A recent investigation into the neuroprotective effects of piperazine derivatives highlighted their ability to reduce oxidative stress in neuronal cells. This study showed that these compounds could significantly lower reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

Biological Activity Summary Table

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation
NeuroprotectiveInhibits AChE; reduces oxidative stress
AntimicrobialDisrupts cell membranes; inhibits metabolism

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves coupling a piperazine derivative with a substituted benzophenone. A procedure analogous to (Fig. 1) uses a nucleophilic substitution reaction under reflux with a polar aprotic solvent (e.g., DMF or acetonitrile). For example:

React 2,6-dimethoxybenzoyl chloride with 4-(cyclohex-3-en-1-ylmethyl)piperazine in the presence of a base (e.g., triethylamine) at 80–100°C for 12–24 hours.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
highlights the importance of glacial acetic acid and HCl as catalysts in similar heterocyclic syntheses, which may improve cyclization efficiency .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks using chemical shift databases (e.g., NIST Chemistry WebBook, ) to verify cyclohexene and dimethoxyphenyl moieties. The 2,6-dimethoxy groups typically resonate at δ 3.8–4.0 ppm .
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and piperazine N-H bending at ~1500 cm⁻¹.
  • Mass Spectrometry : Use high-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion).

Q. How can researchers ensure purity for pharmacological studies, and what impurities are commonly observed?

  • Methodological Answer :
  • HPLC-PDA : Use a C18 column (gradient: water/acetonitrile with 0.1% TFA) to detect impurities like unreacted piperazine derivatives or oxidation byproducts (e.g., cyclohexene epoxidation).
  • Reference Standards : Compare retention times with certified impurities (e.g., lists piperazine-related impurities, such as 1-acetyl-4-(4-hydroxyphenyl)piperazine, which may arise during synthesis) .

Advanced Research Questions

Q. How does the cyclohexene substituent influence the compound’s conformational flexibility and binding to biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Parameterize the cyclohexene ring using force fields (e.g., CHARMM36) to analyze ring-flipping kinetics and its impact on piperazine orientation.
  • Docking Studies : Compare binding affinities of the compound with/without the cyclohexene group to receptors (e.g., serotonin or dopamine receptors). suggests similar triazole-piperazine derivatives exhibit conformational-dependent activity, which may apply here .

Q. What experimental strategies resolve contradictions between computational predictions and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level and calculate NMR shifts using GIAO methods. Compare results with experimental data (’s NIST database provides benchmark values for methanone derivatives) .
  • Variable-Temperature NMR : Probe dynamic effects (e.g., cyclohexene ring puckering) that may cause discrepancies between static computational models and experimental observations.

Q. How can thermal stability be systematically evaluated for this compound under storage and experimental conditions?

  • Methodological Answer :
  • TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition temperatures. ’s thermal study of piperazinyl-pyrrolodiones suggests similar compounds degrade above 200°C, with mass loss correlating to cyclohexene oxidation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

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